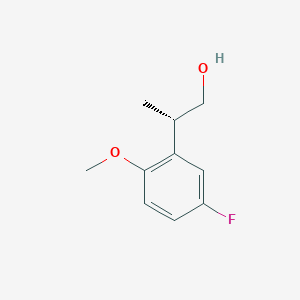

(2S)-2-(5-Fluoro-2-methoxyphenyl)propan-1-ol

Description

Properties

IUPAC Name |

(2S)-2-(5-fluoro-2-methoxyphenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FO2/c1-7(6-12)9-5-8(11)3-4-10(9)13-2/h3-5,7,12H,6H2,1-2H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIOQEXJUFAPKKT-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1=C(C=CC(=C1)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)C1=C(C=CC(=C1)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(5-Fluoro-2-methoxyphenyl)propan-1-ol typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor such as 5-fluoro-2-methoxybenzaldehyde.

Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic resolution.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Catalytic Hydrogenation: Using a chiral catalyst to achieve enantioselective hydrogenation of the precursor.

Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Types of Reactions:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The compound can undergo reduction reactions to form various derivatives, such as converting the hydroxyl group to an alkane using hydrogenation.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products:

Oxidation: Formation of (2S)-2-(5-Fluoro-2-methoxyphenyl)propan-1-one.

Reduction: Formation of (2S)-2-(5-Fluoro-2-methoxyphenyl)propane.

Substitution: Formation of various substituted phenylpropanol derivatives.

Scientific Research Applications

(2S)-2-(5-Fluoro-2-methoxyphenyl)propan-1-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-2-(5-Fluoro-2-methoxyphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxy group play a crucial role in modulating the compound’s binding affinity and selectivity. The hydroxyl group may participate in hydrogen bonding, enhancing the compound’s interaction with its target.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical distinctions between (2S)-2-(5-Fluoro-2-methoxyphenyl)propan-1-ol and related compounds:

Physicochemical and Pharmacokinetic Comparisons

- Electronic Effects : Fluorine at the 5-position (target compound) versus 2-chloro-6-fluoro substitution () alters electron-withdrawing effects, impacting receptor binding or metabolic stability .

- Stereochemical Impact : The S-configuration at C2 in the target compound contrasts with the (1R,2S) configurations in and , which are critical for enantioselective biological activity .

Biological Activity

(2S)-2-(5-Fluoro-2-methoxyphenyl)propan-1-ol is a chiral alcohol with significant biological activity, particularly in pharmaceutical applications. Its unique structure, characterized by a fluorinated and methoxylated phenyl group, enhances its lipophilicity and metabolic stability, making it a candidate for various therapeutic uses. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and relevant case studies.

Structural Characteristics

The compound features:

- Fluorine Atom : Enhances lipophilicity and metabolic stability.

- Methoxy Group : Influences electronic properties and interactions with biological targets.

- Chiral Center : Impacts pharmacological properties due to stereochemistry.

The mechanism of action involves interactions with specific molecular targets such as enzymes and receptors. The fluorine and methoxy groups modulate binding affinity and selectivity. The hydroxyl group may participate in hydrogen bonding, which enhances interactions with biological targets.

Biological Activity

Research indicates that this compound exhibits potential activity in several areas:

- Neuropharmacology :

- Antitumor Activity :

-

Anti-inflammatory Effects :

- Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially useful in treating conditions characterized by inflammation.

Comparative Analysis of Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 5-Fluoro-2-methoxyphenol | Phenolic structure with fluorine | Antioxidant properties | Hydroxyl group enhances reactivity |

| 4-Fluorobenzyl alcohol | Fluorinated benzyl alcohol | Neuroactive potential | Simpler structure without methoxy |

| 3-Methoxyphenylpropanol | Similar propanol backbone | Potential antitumor activity | Lacks fluorine substitution |

This table highlights the distinct combination of features in this compound that may confer unique pharmacological properties compared to its analogs.

Study 1: Neuropharmacological Evaluation

A study investigated the binding affinity of this compound at serotonin receptors. The results indicated significant binding at the 5-HT2C receptor, suggesting potential applications in mood regulation therapies .

Study 2: Antitumor Activity Assessment

In vitro tests showed that derivatives of this compound could inhibit cancer cell proliferation. The mechanism involved receptor-mediated pathways leading to apoptosis, demonstrating its potential as an anticancer agent .

Q & A

Q. What are the key considerations for synthesizing (2S)-2-(5-Fluoro-2-methoxyphenyl)propan-1-ol with high enantiomeric purity?

- Methodological Answer : Synthesis typically begins with a chiral precursor, such as (S)-epichlorohydrin or enantioselective reduction of a ketone intermediate. The fluorine and methoxy groups are introduced via nucleophilic aromatic substitution (SNAr) under controlled pH and temperature to avoid racemization . Purification via chiral chromatography (e.g., using amylose-based columns) or recrystallization with chiral resolving agents ensures >99% enantiomeric excess. Yield optimization involves inert atmosphere conditions (argon/nitrogen) to prevent oxidation of the propanol moiety .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : 1H/13C NMR confirms regiochemistry (e.g., fluorine’s para position relative to methoxy) and stereochemistry via coupling constants (e.g., J-values for vicinal protons) .

- HPLC-MS : Reversed-phase HPLC with a chiral column (e.g., Chiralpak AD-H) paired with mass spectrometry validates purity and molecular weight .

- IR Spectroscopy : Identifies hydroxyl (3200–3600 cm⁻¹) and aromatic C-F (1220–1280 cm⁻¹) stretches .

Q. What are the best practices for handling and storing this compound to ensure stability?

- Methodological Answer : Store under inert gas (argon) at 2–8°C in amber vials to prevent photodegradation. Avoid prolonged exposure to moisture, as the hydroxyl group may undergo esterification. Stability studies show decomposition <2% over 6 months under these conditions .

Q. How can researchers screen this compound for preliminary biological activity?

- Methodological Answer : Use in vitro enzyme inhibition assays (e.g., fluorescence-based kinetics) targeting receptors relevant to neurological disorders, leveraging the methoxy group’s π-π stacking potential. Cell viability assays (MTT/XTT) in neuronal cell lines (e.g., SH-SY5Y) assess cytotoxicity at 1–100 µM concentrations .

Advanced Research Questions

Q. How can enantiomeric purity be maintained during large-scale synthesis or derivatization?

- Methodological Answer : Employ asymmetric catalysis (e.g., Sharpless epoxidation) or enzymatic resolution (lipases for ester intermediates). Monitor enantioselectivity via circular dichroism (CD) spectroscopy or polarimetry at critical steps (e.g., after SNAr) .

Q. What reaction mechanisms explain the compound’s resistance to acid-catalyzed dehydration?

- Methodological Answer : The electron-withdrawing fluorine atom stabilizes the aromatic ring via inductive effects, reducing protonation at the benzylic carbon. Kinetic isotope effect (KIE) studies (D2O vs. H2O) and DFT calculations confirm this mechanism .

Q. How do structural modifications (e.g., replacing methoxy with ethoxy) affect biological activity?

- Methodological Answer : Synthesize analogs via Williamson ether synthesis and compare binding affinities using surface plasmon resonance (SPR). For example, ethoxy derivatives show reduced activity in dopamine receptor assays due to steric hindrance .

Q. What computational strategies predict this compound’s interaction with cytochrome P450 enzymes?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER) model interactions with CYP3A4/2D6. Focus on hydrogen bonding between the hydroxyl group and heme iron, validated by in vitro microsomal assays .

Q. How do conflicting data on metabolic stability between rodent and human models arise?

- Methodological Answer : Species-specific CYP isoform expression (e.g., CYP2C19 in humans vs. CYP2C11 in rats) accounts for discrepancies. Cross-species comparisons using liver microsomes and LC-MS/MS metabolite profiling resolve these differences .

Q. What experimental controls address contradictions in reported reaction yields for SNAr steps?

- Methodological Answer :

Optimize reaction conditions (e.g., DMA as solvent, 60°C) to minimize competing elimination pathways. Use 19F NMR to track fluoride ion release as a yield indicator. Parallel reactions with deuterated substrates confirm mechanistic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.